molecular formula C10H16BNO2S B13345799 (4-(2-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid

(4-(2-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid

Cat. No.: B13345799
M. Wt: 225.12 g/mol
InChI Key: BBGQSGAGSSVYLE-UHFFFAOYSA-N
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Description

(4-(2-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid is a compound that features a thiophene ring substituted with a boronic acid group and a 2-methylpiperidin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-(2-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The boronic acid group can be reduced to form boranes.

    Substitution: The piperidine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Boranes.

    Substitution: Various substituted thiophene derivatives.

Mechanism of Action

The mechanism of action of (4-(2-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor binding studies . The thiophene ring and piperidine group contribute to the compound’s overall stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(2-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the thiophene ring and the piperidine group enhances its versatility in various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C10H16BNO2S

Molecular Weight

225.12 g/mol

IUPAC Name

[4-(2-methylpiperidin-1-yl)thiophen-2-yl]boronic acid

InChI

InChI=1S/C10H16BNO2S/c1-8-4-2-3-5-12(8)9-6-10(11(13)14)15-7-9/h6-8,13-14H,2-5H2,1H3

InChI Key

BBGQSGAGSSVYLE-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CS1)N2CCCCC2C)(O)O

Origin of Product

United States

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